Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Description
Properties
CAS No. |
87273-80-1 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChI Key |
ZJMXQDHDJWOFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Patent-US6172230B1: Optimized Multi-Step Synthesis
The patented process (US6172230B1) outlines a seven-step route starting from ethyl acetopyruvate (1). Key improvements over prior methods include reduced reaction times and safer reagents:
Enol-Etherification of Ethyl Acetopyruvate
Ethyl acetopyruvate undergoes enol-etherification with ethyl orthoformate in ethanol using methanesulfonic acid (0.1 mol%) at 55°C. This step completes in 2 hours, yielding ethyl (2-ethoxy-4-oxo)-pent-2-enolate (2) with 93% purity. Earlier methods required 7 days with ammonium chloride catalysts, highlighting the efficiency of acid catalysis.
Cyclization to Form Tetrahydroindolizine Core
Compound (2) undergoes cyclization in dimethyl sulfoxide (DMSO) at 80°C for 3 hours, forming the indolizine intermediate (3). Polar solvents like DMSO accelerate cyclization compared to acetone (14 hours) or dimethylformamide (40 hours).
Ketalization and Decarboxylation
Ketalization with ethylene glycol and p-toluenesulfonic acid in toluene produces Compound (5), followed by decarboxylation in acetic acid/HCl at 100°C. The final carbonylation step uses acetonitrile and a Lewis acid, achieving 85% yield for Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate.
Table 1: Reaction Conditions for US6172230B1 Process
| Step | Catalyst/Solvent | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| Enol-etherification | Methanesulfonic acid/EtOH | 55°C | 2 h | 93% purity |
| Cyclization | DMSO | 80°C | 3 h | 89% purity |
| Ketalization | p-TsOH/toluene | Reflux | 20 h | 78% yield |
| Decarboxylation | AcOH/HCl | 100°C | 4 h | 82% yield |
Triethylamine-Mediated Synthesis from Dannhardt et al.
Dannhardt et al. (1987) reported a synthesis starting from ethyl 2-(2-bromoacetyl)acetate. The method involves:
Aldol Condensation and Cyclization
Ethyl 2-(2-bromoacetyl)acetate reacts with ethyl glycinate in triethylamine at ambient temperature for 336 hours (14 days). The prolonged reaction time facilitates slow cyclization, yielding this compound at 61% yield. While this method avoids high temperatures, its impractical duration limits industrial use.
Key Data:
-
Catalyst: Triethylamine (1.2 equiv)
-
Solvent: Dichloromethane
-
Yield: 61% after chromatography
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indolizine derivatives, which are important in the development of new chemical entities.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Analogs
The indolizine scaffold permits diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents
- Hydroxy vs. Chloro Substituents : The 7-hydroxy group (72130-68-8) participates in hydrogen bonding, enhancing solubility and crystal packing . In contrast, chloro substituents (e.g., 1150098-21-7) introduce electronegativity, enabling halogen bonding and altering reactivity .
Biological Activity
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS No. 186028-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indolizine family, which has been associated with various pharmacological properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 219.23 g/mol
- CAS Number : 186028-79-5
- Synonyms : Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid ethyl ester
Synthesis and Structure
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis often involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of indolizines exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Regensburg evaluated the antimicrobial properties of various indolizine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial activity .
- Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study reported a significant reduction in paw swelling and joint inflammation when treated with this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the indolizine ring can enhance or diminish its biological properties:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution at position 7 | Increased antimicrobial potency |
| Hydroxyl group at position 6 | Enhanced anti-inflammatory effects |
This table illustrates how slight alterations in chemical structure can lead to significant changes in biological activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
